molecular formula C18H18ClN3 B2956508 3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile CAS No. 860644-73-1

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile

Cat. No.: B2956508
CAS No.: 860644-73-1
M. Wt: 311.81
InChI Key: SVILZIUZTXHPRZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzonitrile with a suitable diazatricyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it has been shown to interact with heat shock proteins like TRAP1, potentially explaining its antiproliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),4-diene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3/c1-11-15(10-20)16(12-2-4-14(19)5-3-12)18-17(21-11)13-6-8-22(18)9-7-13/h2-5,13,16,21H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVILZIUZTXHPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3CCN2CC3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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